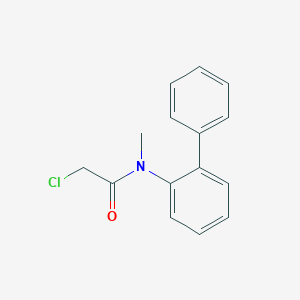

N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

描述

属性

IUPAC Name |

2-chloro-N-methyl-N-(2-phenylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-17(15(18)11-16)14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKWRKRPWLDRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

A structurally similar compound, 1-biphenyl-2-ylmethanamine, has been found to interact withDipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for diabetes treatment.

Mode of Action

It’s suggested that similar compounds may inhibit their targets, preventing them from performing their usual functions. For instance, DPP4 inhibitors prevent the enzyme from breaking down incretin hormones, which stimulate insulin secretion.

科学研究应用

Pharmacological Applications

Antimicrobial and Anticancer Activity

Research has indicated that derivatives of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide exhibit promising antimicrobial and anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including Mycobacterium tuberculosis and cancer cell lines.

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Sunder & Maleraju (2013) | This compound derivatives | Antimicrobial | Significant inhibition against various bacteria |

| PMC5971037 (2018) | 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Antitubercular | Active against Mycobacterium tuberculosis with notable MIC values |

The synthesis of novel derivatives has been explored to enhance these biological activities, demonstrating the compound's relevance in drug discovery and development .

Agricultural Applications

Fungicidal Properties

This compound has been studied for its potential as a fungicide. Its structural similarities with other known fungicides allow it to be effective in controlling various phytopathogenic fungi.

| Application | Target Pathogen | Effectiveness |

|---|---|---|

| Crop Protection | Ascomycetes, Basidiomycetes | High degree of control over fungal growth |

| Seed Treatment | Various fungi | Reduction in mycotoxin contamination |

The compound can be used in combination with other active ingredients to enhance its efficacy and broaden the spectrum of action against resistant fungal strains .

Environmental Applications

Chemical Analysis in Environmental Studies

This compound is relevant in environmental chemistry, particularly in the analysis of herbicides and pollutants. Studies have highlighted its role in detecting similar chemical structures in natural water sources, which is crucial for monitoring environmental contamination.

| Study | Focus | Findings |

|---|---|---|

| Zimmerman et al. (2002) | Detection of herbicides | Importance of structural similarity for environmental monitoring |

This application underscores the compound's significance in ensuring environmental safety and compliance with regulatory standards .

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Analytical methods such as NMR spectroscopy and mass spectrometry are commonly employed to characterize the compound.

Synthesis Process Overview

- Reagents : The synthesis typically involves biphenyl derivatives and chloroacetyl chloride.

- Reaction Conditions : Controlled temperature and solvent conditions are crucial for maximizing yield.

- Characterization Techniques :

- NMR Spectroscopy

- Mass Spectrometry

- IR Spectroscopy

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Acetamides with Biphenyl Moieties

(a) N-([1,1'-Biphenyl]-2-yl)-N-methylbutyramide (5c)

- Structure : Replaces the chloro group with a butyryl chain.

- Synthesis Yield : 74% .

- Activity : Demonstrates moderate membrane affinity in studies targeting β-amyloid modulation, though less potent than chloroacetamide derivatives .

(b) N-([1,1'-Biphenyl]-2-yl)-N-methylisobutyramide (5d)

- Structure : Features a branched isobutyryl group.

- Synthesis Yield : 46% (lower due to steric hindrance) .

- Activity : Reduced biological activity compared to linear-chain analogs .

(c) N-(Biphenyl-2-yl)-N-methyl-2-phenoxyacetamide (5f)

Chloroacetamide Derivatives with Varied Aromatic Groups

(a) N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide

- Structure : Benzoyl and 4-chlorophenyl groups replace biphenyl.

- LogP : 3.42 (higher hydrophobicity than the target compound) .

- Applications : Used in HPLC method development for agrochemical analysis .

(b) N-[1-(1,3-Benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide

- Structure : Incorporates a benzothiazole ring.

- Bioactivity : Acts as an enzyme inhibitor (acetylcholinesterase, phospholipase A₂) and is used to synthesize anti-inflammatory and antifungal agents .

Key Insight: Aromatic substituents influence solubility and target engagement.

Substituent Effects on Agrochemical Activity

(a) 3-(Trifluoromethyl)pyrazine-2-carboxamide (8)

- Structure : Replaces chloro with trifluoromethylpyrazine.

- Activity : 10–100× higher efficacy against barley powdery mildew and wheat brown rust compared to chloro derivatives .

(b) Chloro-Substituted Carboxamides (e.g., N-(1,1,3-Trimethylindan-4-yl)carboxamides)

Key Insight : Electron-withdrawing groups (e.g., trifluoromethyl) enhance bioactivity by improving binding to fungal targets, though chloro derivatives remain cost-effective alternatives .

Data Tables

Table 1. Comparison of Biphenyl-2-yl Acetamide Derivatives

常见问题

Q. What are the typical synthetic routes for preparing N-(biphenyl-2-yl)-2-chloro-N-methylacetamide?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-chloro-N-methylacetamide (CAS 96-30-0) with a biphenyl-2-amine derivative under basic conditions (e.g., using K₂CO₃ or NaOH in polar aprotic solvents like DMF) . For example, analogous methods used in synthesizing AZD8931 involve multi-step reactions starting with 2-chloro-N-methylacetamide and aromatic amines, followed by purification via column chromatography . Key challenges include optimizing reaction time and temperature to avoid hydrolysis of the chloroacetamide group.

Q. How can the purity and structure of this compound be validated?

- Chromatography : HPLC or GC-MS to assess purity and identify by-products.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., biphenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.8–3.2 ppm) .

- IR : Detect amide C=O stretching (~1650–1680 cm⁻¹) and C-Cl bonds (~650 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (chloroacetamides are irritants) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste disposal : Segregate halogenated waste and use certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Density functional theory (DFT) calculations (e.g., using B3LYP/6-31G*) can predict reaction pathways, transition states, and regioselectivity. For example, modeling the nucleophilic attack of biphenyl-2-amine on 2-chloro-N-methylacetamide helps identify solvent effects (e.g., DMF stabilizes intermediates via dipole interactions) . Computational tools like Gaussian or ORCA are recommended for such analyses.

Q. What strategies mitigate by-product formation during synthesis?

- Temperature control : Lower temperatures (0–5°C) reduce hydrolysis of the chloroacetamide group.

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve biphenyl-2-amine reactivity in biphasic systems .

- Protecting groups : Temporarily protect reactive sites on the biphenyl moiety to prevent undesired coupling .

Q. How can data contradictions in spectroscopic characterization be resolved?

Discrepancies in NMR or IR data may arise from impurities, tautomerism, or solvent effects. Solutions include:

- Multi-technique validation : Cross-check with high-resolution mass spectrometry (HRMS) and elemental analysis.

- Variable-temperature NMR : Detect dynamic processes (e.g., rotamers) that obscure signals .

- Crystallography : Resolve ambiguities in molecular geometry, as seen in studies of N-(4-chloro-2-nitrophenyl)acetamide derivatives .

Q. What role does the biphenyl group play in the compound’s reactivity or stability?

The biphenyl moiety enhances steric hindrance, slowing hydrolysis of the chloroacetamide group. Its π-π stacking interactions may stabilize intermediates in coupling reactions . Computational studies (e.g., molecular docking) can further explore its electronic effects on reaction kinetics .

Data Analysis and Experimental Design

Q. How to design experiments to study degradation pathways under varying pH conditions?

- Experimental setup : Expose the compound to buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC and identify products using LC-MS/MS.

- Kinetic analysis : Fit data to pseudo-first-order models to determine rate constants.

- Mechanistic insight : Compare with degradation patterns of structurally related chloroacetamides (e.g., alachlor or pretilachlor) .

Q. What advanced techniques characterize intermolecular interactions in crystal structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。